molecular formula C24H21ClN2O5 B2519637 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-17-9

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2519637
CAS No.: 899922-17-9
M. Wt: 452.89
InChI Key: YJEUDHVLDLKYCO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative characterized by a bicyclic quinazoline core substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a 3,4,5-trimethoxyphenyl moiety. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets, particularly enzymes and receptors involved in cancer and inflammation . The 4-chlorobenzyl substituent may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .

Synthesis of this compound likely follows established routes for quinazoline-diones. For example, quinazoline-2,4(1H,3H)-dione can be chlorinated at the 2- and 4-positions using phosphorus oxychloride (POCl₃) to form 2,4-dichloroquinazoline, which is then selectively substituted at the 1- and 3-positions with benzylamine and aryl groups, respectively .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-30-20-12-17(13-21(31-2)22(20)32-3)27-23(28)18-6-4-5-7-19(18)26(24(27)29)14-15-8-10-16(25)11-9-15/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEUDHVLDLKYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized in the presence of a suitable catalyst to form the quinazoline core.

    Final Modifications: The final product is obtained after purification and any necessary modifications.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline core.

    Substitution: Halogen atoms in the compound can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Synthesis of Quinazoline Derivatives

The synthesis of quinazoline derivatives typically involves the reaction of 2-aminobenzamide derivatives with various aldehydes under specific conditions. For instance, the synthesis method may include:

  • Refluxing 2-aminobenzamide with p-chlorobenzaldehyde in dimethylformamide (DMF).
  • Microwave-assisted synthesis , which has been shown to yield similar products more efficiently .

This compound can be synthesized as part of a series of derivatives that showcase varying substituents on the quinazoline scaffold. The structural elucidation is usually performed using spectroscopic techniques such as IR and NMR .

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit promising antimicrobial properties. Specifically:

  • Antibacterial Activity : Studies have shown that various quinazoline-2,4(1H,3H)-dione derivatives act as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds have been evaluated against both Gram-positive and Gram-negative bacteria using methods like the agar well diffusion method .
  • Case Studies : In one study, certain derivatives displayed moderate antibacterial activity with inhibition zones ranging from 10 to 12 mm against strains such as Staphylococcus aureus and Escherichia coli. Compound 15 , in particular, showed significant efficacy compared to standard antibiotics like ampicillin .

Therapeutic Potential

The therapeutic applications of quinazoline derivatives extend beyond antimicrobial activity:

  • Anticancer Properties : Quinazoline scaffolds have been explored for their anticancer potential. For example, certain derivatives have shown effectiveness in preclinical models for various cancers by inhibiting cancer cell proliferation and inducing apoptosis .
  • Anti-inflammatory Effects : Some studies indicate that quinazoline derivatives can exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Summary Table of Applications

Application TypeDescriptionExamples/Findings
Antimicrobial Activity Inhibitors of bacterial enzymesModerate activity against E. coli and S. aureus
Anticancer Activity Inhibition of cancer cell growthEffective in vitro against various cancer lines
Anti-inflammatory Potential treatment for inflammatory diseasesEfficacy in models for rheumatoid arthritis

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Research Implications

The structural uniqueness of 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione positions it as a promising candidate for dual-targeting therapies (e.g., tubulin and kinase inhibition). Future studies should prioritize:

  • In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HeLa) to compare efficacy with combretastatin analogues .
  • Molecular docking to evaluate interactions with tubulin and kinases (e.g., EGFR), leveraging the trimethoxyphenyl and chlorobenzyl pharmacophores.

Biological Activity

1-(4-Chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, a compound characterized by its unique quinazoline structure, has garnered attention for its diverse biological activities. This article explores its antimicrobial and antitumor properties, supported by various studies and data analyses.

  • Molecular Formula: C24_{24}H21_{21}ClN2_2O5_5
  • Molecular Weight: 452.9 g/mol
  • CAS Number: 899922-17-9

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives, including our compound of interest. The following table summarizes the antimicrobial activity against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)Reference
This compoundStaphylococcus aureus10-1275
Escherichia coli1565
Candida albicans1180

In a study published in the journal Pharmaceuticals, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Escherichia coli, showing an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL, comparable to standard antibiotics such as ampicillin and vancomycin .

Antitumor Activity

The antitumor potential of quinazoline derivatives has also been extensively studied. The compound exhibited significant cytotoxic effects against various human tumor cell lines. The following table outlines its growth inhibitory concentration (GI50_{50}) values compared to standard chemotherapeutics:

CompoundCell LineGI50_{50} (µM)Reference
This compoundA549 (lung cancer)17.90
MCF-7 (breast cancer)6.33
Standard Drug (5-Fluorouracil)18.60

The compound was found to inhibit the proliferation of several cancer cell lines with varying degrees of effectiveness. Notably, it showed a GI50_{50} value of 6.33 µM against MCF-7 cells, indicating potent antitumor activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the quinazoline ring can enhance biological activity. The incorporation of various substituents at the D1 and D2 diversity points significantly influenced both antimicrobial and antitumor activities . For instance:

  • Chlorophenethylureido substitutions at the D3 position were essential for optimal activity.
  • Methoxyl groups at the D1 position contributed positively to antitumor efficacy.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected models compared to controls.
  • Antitumor Activity : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. Key steps include alkylation of the quinazoline core with 4-chlorobenzyl groups and coupling with 3,4,5-trimethoxyphenyl moieties. Solvents like dimethylformamide (DMF) or acetonitrile are optimal for facilitating nucleophilic substitutions, while catalysts such as palladium or copper-based systems improve coupling efficiency. Reaction monitoring via HPLC or TLC ensures intermediate purity. For example, highlights the use of reflux conditions (110–120°C) and potassium carbonate as a base to achieve yields >75% .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent connectivity, particularly distinguishing the 4-chlorobenzyl and trimethoxyphenyl groups. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography (as in ) resolves stereochemical ambiguities and confirms the quinazoline-dione core conformation. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and aromatic C–H bending modes .

Q. What strategies are recommended for resolving contradictions in reported biological activities of quinazoline derivatives?

  • Methodological Answer : Comparative assays using standardized cell lines (e.g., MCF-7 for anticancer activity) and consistent dosing protocols are essential. For instance, notes discrepancies in IC₅₀ values for quinazoline derivatives across studies, which can be addressed by validating assays with positive controls (e.g., doxorubicin). Meta-analysis of structure-activity relationship (SAR) data helps identify confounding variables, such as substituent electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the contributions of the 4-chlorobenzyl and 3,4,5-trimethoxyphenyl substituents to biological activity?

  • Methodological Answer : Systematic substitution is key:
  • Replace the 4-chlorobenzyl group with halogenated or electron-withdrawing analogs (e.g., 4-fluorobenzyl) to assess hydrophobicity and receptor binding.
  • Modify the trimethoxyphenyl moiety (e.g., replace methoxy with ethoxy or nitro groups) to study steric and electronic effects.
    Biological evaluation should include enzyme inhibition assays (e.g., HDAC or kinase targets) and cytotoxicity profiling. and emphasize the role of methoxy groups in enhancing membrane permeability .

Q. What in silico approaches are effective in predicting the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like tubulin or DNA topoisomerases. Quantitative Structure-Activity Relationship (QSAR) models predict ADMET properties using descriptors such as logP (lipophilicity) and polar surface area. demonstrates the use of Schrödinger Suite for simulating binding affinities, while SwissADME estimates bioavailability risks (e.g., CYP450 inhibition) .

Q. What experimental controls are critical when assessing enzyme inhibition or receptor binding mechanisms for this compound?

  • Methodological Answer :
  • Use positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO) to normalize activity data.
  • Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) validate target engagement.
  • Temperature and pH stability studies (4–37°C, pH 6.5–7.5) ensure enzyme integrity. and outline protocols for maintaining assay reproducibility .

Q. How can researchers address discrepancies between computational predictions and experimental data regarding molecular interactions?

  • Methodological Answer : Validate docking results with mutagenesis studies (e.g., alanine scanning of binding sites) or surface plasmon resonance (SPR) for kinetic analysis. For example, if simulations suggest hydrogen bonding with a serine residue but experimental IC₅₀ values disagree, crystallography (as in ) can resolve structural mismatches. Energy minimization in molecular dynamics (MD) simulations (e.g., GROMACS) refines binding poses .

Q. What are the best practices for optimizing reaction conditions to minimize by-products during large-scale synthesis?

  • Methodological Answer :
  • Use gradient HPLC to identify and quantify by-products (e.g., dehalogenated intermediates).
  • Solvent screening (e.g., switching from DMF to THF) reduces side reactions.
  • Catalytic systems (e.g., Pd/C for Suzuki couplings) improve regioselectivity. and recommend stepwise temperature ramping (25°C → 80°C) to suppress dimerization .

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